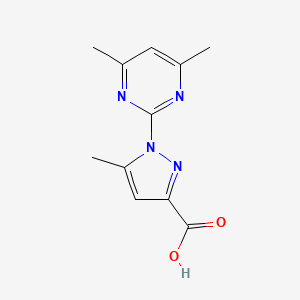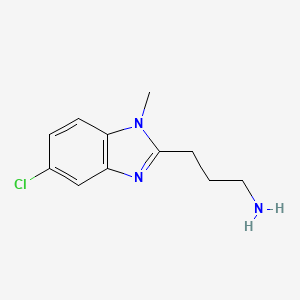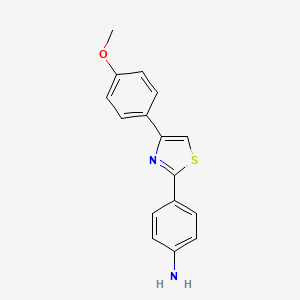![molecular formula C9H8N2O B1371901 6-メチル-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒド CAS No. 1000342-16-4](/img/structure/B1371901.png)
6-メチル-1H-ピロロ[3,2-c]ピリジン-3-カルバルデヒド
説明
科学的研究の応用
糖尿病の管理
この化合物は、血中グルコース値を低下させることが判明しており、高血糖血症、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などの疾患の予防と治療に役立ちます。 これは、高血糖血症、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などの状態を含みます .
がん治療
ピロロピリジン誘導体は、抗がん活性を有するため、がん治療において有望視されています。 これらは、特定のがんの種類を標的にした新しい治療法の設計に使用される可能性があります .
神経系疾患
これらの化合物は、神経経路と機能に影響を与える生物学的活性により、神経系疾患の治療に適用されます .
免疫系疾患
ピロロピリジン誘導体の免疫調節効果により、これらの化合物はさまざまな免疫系疾患の治療に適しています .
抗結核治療
ピロロピリジン誘導体は、結核治療に使用できることを示唆する証拠があり、結核と戦うための新しい道を開いています .
抗ウイルス応用
これらの化合物の抗ウイルス特性により、ウイルス感染症の治療に使用できる可能性が開けています .
線維芽細胞増殖因子受容体(FGFR)阻害
1H-ピロロ[2,3-b]ピリジンモチーフは、FGFR阻害剤の設計においてヒンジバインダーとして使用されており、FGFRが重要な役割を果たす疾患の治療法の開発において不可欠です .
製薬開発
ピロロピリジン誘導体などの窒素含有複素環は、その生物活性により医薬品に広く使用されています。 これらは、新薬や治療法の開発における重要な成分です .
作用機序
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to influence glucose uptake into muscle and fat cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to have high gastrointestinal absorption .
Result of Action
The molecular and cellular effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Related compounds have been shown to reduce blood glucose levels without affecting the concentration of circulating insulin .
Action Environment
The action, efficacy, and stability of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, storage temperature can affect the stability of similar compounds .
生化学分析
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The interaction between 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. Moreover, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can affect the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs, leading to the inhibition of these receptors . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can lead to sustained inhibition of cellular functions, which may be beneficial for prolonged experimental studies.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes and pathways . At higher doses, it may cause adverse effects such as toxicity and off-target interactions. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be further studied for their biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or compartments. Its distribution can affect its overall efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOWLWBHEFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646793 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-16-4 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)





![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)





